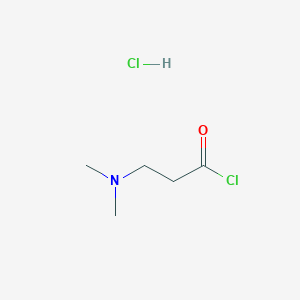

N,N-DimethylaminopropylchlorodeHcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-DimethylaminopropylchlorodeHcl, also known as DMAPC, is an organic compound that has a wide range of applications in organic chemistry and biochemistry. DMAPC is a versatile reagent that has been used for decades in the synthesis of organic compounds, and has recently been utilized in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Nitrosamines in Water Technology

Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have been extensively studied for their occurrence in water, their formation mechanisms, and removal methods. NDMA is a significant concern due to its presence as a disinfection by-product in chloraminated water, posing a higher health risk than chlorinated by-products. Research into the mechanisms of nitrosamine formation, especially NDMA, involves reactions with dimethylamine, suggesting a critical need for understanding and mitigating their formation in water treatment processes (Nawrocki & Andrzejewski, 2011).

Microfluidic Devices for Biological Studies

Microfluidic systems using poly(dimethylsiloxane) (PDMS) have revolutionized miniaturized biological studies. PDMS-based devices have been applied in various biological procedures, including immunoassays, protein and DNA separation, cell sorting, and large-scale screening, underscoring the material's adaptability and efficiency in biological research (Sia & Whitesides, 2003).

Dimethyl Ether as an Alternative Fuel

Dimethyl ether (DME) is explored as an eco-friendly alternative to conventional diesel fuel for compression ignition engines, highlighting its low NOx, HC, CO, and particularly low PM emissions due to its oxygen-rich molecular structure. This research underscores DME's potential for reducing environmental impact and improving energy security in automotive applications (Park & Lee, 2014).

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands, such as N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiazole (11C-PIB), has provided critical insights into Alzheimer's disease by enabling the measurement of amyloid plaques in vivo. This technique has facilitated early detection and the evaluation of anti-amyloid therapies, contributing significantly to Alzheimer's research and patient care (Nordberg, 2007).

Electrosynthesis from CO2 Using Ionic Liquids

Research into using ionic liquids for the electrochemical valorization of CO2 into valuable compounds, such as dimethyl carbonate, has highlighted innovative strategies for recycling CO2. This approach not only addresses environmental concerns but also offers a method for storing electricity from renewable sources, showcasing the versatility of ionic liquids in green chemistry (Alvarez-Guerra et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(dimethylamino)propanoyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXGAXBFSROVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-DimethylaminopropylchlorodeHcl | |

CAS RN |

90801-02-8 |

Source

|

| Record name | 3-(dimethylamino)propanoyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)

![4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine](/img/structure/B2895181.png)

![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)

![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2895190.png)

![9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2895194.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2895196.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}propanamide](/img/structure/B2895198.png)